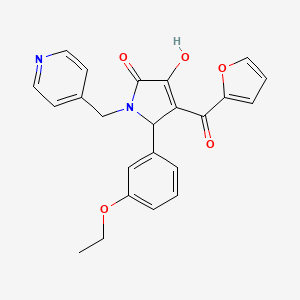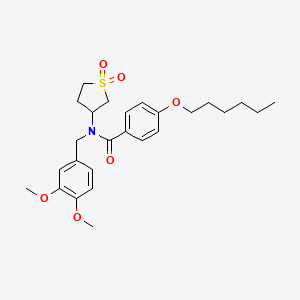![molecular formula C19H20N6O2S B12135468 N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)
N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist eine komplexe organische Verbindung, die eine Kombination aus aromatischen Ringen, Triazol und Acetamidgruppen aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid umfasst in der Regel mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Beteiligung von Hydrazin und einer geeigneten Nitrilverbindung unter sauren Bedingungen synthetisiert werden.
Anlagerung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Thiol mit einem halogenierten Vorläufer reagiert.
Acetylierung der Aminogruppe: Die Acetylierung der Aminogruppe am Phenylring erfolgt unter Verwendung von Essigsäureanhydrid in Gegenwart einer Base wie Pyridin.
Endgültige Kupplung: Der letzte Schritt umfasst die Kupplung des Triazolderivats mit der acetylierten Phenylverbindung unter Bedingungen, die die Bildung von Amidbindungen fördern, wie beispielsweise die Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte umfassen, um die Ausbeute und Reinheit zu maximieren. Dazu könnte die Verwendung von kontinuierlichen Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Implementierung von Reinigungsverfahren wie Umkristallisation oder Chromatographie gehören.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppen oder den Triazolring angreifen, was möglicherweise zur Bildung von Aminen oder anderen reduzierten Derivaten führt.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen wie Nitrierung, Halogenierung oder Sulfonierung eingehen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Salpetersäure (HNO₃) zur Nitrierung, Brom (Br₂) zur Bromierung und Schwefelsäure (H₂SO₄) zur Sulfonierung werden häufig eingesetzt.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine oder reduzierte Triazolderivate.
Substitution: Nitro-, Bromo- oder Sulfonyl-Derivate der aromatischen Ringe.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Es kann als Leitverbindung für die Entwicklung neuer Pharmazeutika dienen, insbesondere für solche, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Biologische Studien: Die Verbindung kann in Studien zur Untersuchung der Wechselwirkung von Triazolderivaten mit biologischen Makromolekülen verwendet werden.
Industrielle Anwendungen: Es kann bei der Synthese von fortschrittlichen Materialien oder als Zwischenprodukt bei der Herstellung anderer komplexer organischer Verbindungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid beinhaltet wahrscheinlich seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazolring kann Wasserstoffbrückenbindungen oder π-π-Wechselwirkungen mit Zielproteinen eingehen, während die Sulfanylgruppe an Redoxreaktionen teilnehmen oder kovalente Bindungen mit nucleophilen Resten bilden kann.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding or π-π interactions with target proteins, while the sulfanyl group may participate in redox reactions or form covalent bonds with nucleophilic residues.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid: Ähnliche Struktur, aber ohne die Methylgruppe am Phenylring.
N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid: Ähnliche Struktur, aber mit einem Chloratom anstelle einer Methylgruppe.
Einzigartigkeit
Das Vorhandensein der Methylgruppe am Phenylring in N-[4-(Acetylamino)phenyl]-2-{[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid kann seine sterischen und elektronischen Eigenschaften beeinflussen und möglicherweise seine Bindungsaffinität und Spezifität für molekulare Zielstrukturen im Vergleich zu ähnlichen Verbindungen verändern.
Eigenschaften
Molekularformel |
C19H20N6O2S |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6O2S/c1-12-3-5-14(6-4-12)18-23-24-19(25(18)20)28-11-17(27)22-16-9-7-15(8-10-16)21-13(2)26/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27) |
InChI-Schlüssel |
FIBOBESXZMWOAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12135439.png)
![3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135444.png)
![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)


![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12135472.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135477.png)
![N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135478.png)
![Methyl 2-{[(4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B12135481.png)
